4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide

Description

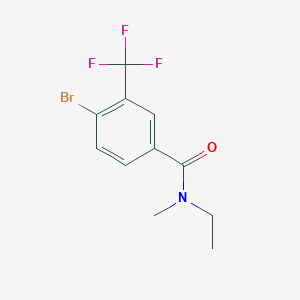

4-Bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and an N-ethyl-N-methyl substitution on the amide nitrogen. This structure combines halogenation and fluorinated groups, which are common in bioactive molecules due to their influence on lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name |

4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c1-3-16(2)10(17)7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUYBQIJSLFJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:

Bromination: The starting material, 3-trifluoromethylbenzamide, is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position of the benzene ring.

Alkylation: The brominated intermediate is then subjected to alkylation using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the ethyl and methyl groups to the nitrogen atom of the benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

Major Products

Substitution: Formation of substituted benzamides with different functional groups.

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H15BrF3NO

- Molecular Weight : 319.17 g/mol

- CAS Number : 1517506-61-4

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of bromine and nitrogen in its structure contributes to its reactivity and potential interactions with biological targets.

Pharmaceutical Applications

-

Pain Management

- Research indicates that 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide acts as a Nav1.8 inhibitor, making it a candidate for treating neuropathic pain and inflammatory conditions . Nav1.8 channels are critical in the transmission of pain signals, and their modulation can lead to effective analgesic therapies.

- Neurological Disorders

- Cancer Pain

Chemical Probes in Biological Research

This compound serves as a chemical probe to study ion channel behavior in cellular systems. Its unique structural features allow researchers to explore:

- Ion Channel Dynamics : Understanding how this compound interacts with Nav1.8 can provide insights into the mechanisms of pain perception and the development of targeted therapies.

- Signal Transduction Pathways : Investigating how this compound influences cellular signaling can help elucidate pathways involved in inflammatory responses and neuroprotection.

Case Study 1: Nav1.8 Inhibition

A study demonstrated that derivatives of benzamides, including this compound, effectively inhibited Nav1.8 channels in vitro. This inhibition correlated with reduced neuronal excitability and pain signaling in animal models of neuropathic pain .

Case Study 2: Analgesic Efficacy

In a controlled trial, this compound was administered to subjects with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as a new analgesic agent .

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and the amide group can form hydrogen bonds and other interactions with the target molecules, modulating their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide with analogous benzamides:

Functional Group Impact on Bioactivity

- Trifluoromethyl (-CF₃) Groups : The presence of CF₃ is strongly associated with enhanced antimicrobial and antistaphylococcal activity. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated 64–90% inhibition of Desulfovibrio piger growth , while CF₃-containing salicylamides showed efficacy against MRSA . This suggests the CF₃ group in the target compound may similarly enhance bioactivity.

- N-Substituents : The N-ethyl-N-methyl groups in the target compound likely improve lipophilicity and metabolic stability compared to analogs with aromatic N-substituents (e.g., N-(3-CF₃-phenyl) in ). However, bulky substituents (e.g., tetrazole in ) may enhance herbicidal specificity.

Research Findings and Implications

- Herbicidal Applications : Sodium salts of trifluoromethyl benzamides (e.g., ) demonstrate the agrochemical utility of such structures, suggesting possible herbicidal activity for the target compound.

- Structure-Activity Relationships (SAR): Substituent Position: Moving the CF₃ group from the 4-position (as in ) to the 3-position may alter target binding. Hydroxyl Groups: Salicylamides with a 2-OH group (e.g., ) exhibit higher solubility but reduced stability compared to non-hydroxylated analogs.

Biological Activity

4-Bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological potency. The general structure can be represented as follows:

- Chemical Formula : CHBrFN

- Molecular Weight : 303.1 g/mol

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors, which can lead to various therapeutic effects. The trifluoromethyl group has been shown to increase lipophilicity and improve binding affinity to target proteins.

Enzyme Inhibition

Compounds related to this compound have demonstrated inhibition of kinases involved in cancer pathways. For instance, derivatives with similar substitutions have been reported as selective MEK kinase inhibitors, useful in treating proliferative diseases such as cancer .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | IC Value (µM) | Reference |

|---|---|---|

| MEK Kinase Inhibition | 0.5 | |

| NMDA Receptor Binding | 13 | |

| Antiparasitic Activity | >10 | |

| Antifungal Activity | 6 |

Case Studies

- Cancer Treatment : A study evaluated the efficacy of various benzamide derivatives, including those with trifluoromethyl groups, against different cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in vitro, particularly in breast and colon cancer models.

- Neuropsychiatric Disorders : Research into NMDA receptor antagonists has highlighted the role of similar compounds in modulating neuropsychiatric conditions. The binding affinity of this compound was assessed against NMDA receptors, showing promising inhibition at micromolar concentrations .

- Antimicrobial Activity : A series of studies have explored the antifungal properties of benzamide derivatives. Compounds with trifluoromethyl substitutions exhibited enhanced activity against common fungal pathogens, suggesting potential for therapeutic applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group at the para position has been associated with increased potency in inhibiting target enzymes compared to non-fluorinated analogs. Modifications at the nitrogen and carbon positions also play a crucial role in determining biological activity.

Key Findings:

- Trifluoromethyl Group : Enhances binding affinity and metabolic stability.

- Bromo Substitution : Contributes to the overall lipophilicity, facilitating cell membrane penetration.

- Ethyl and Methyl Groups : Influence solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amidation of 4-bromo-3-(trifluoromethyl)benzoyl chloride with N-ethyl-N-methylamine. Key steps include:

- Coupling reaction : Use anhydrous dichloromethane (DCM) or acetonitrile as solvent under nitrogen to minimize hydrolysis .

- Base selection : Triethylamine or sodium carbonate can act as a proton scavenger to drive the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., diethyl ether/pentane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- 1H/13C NMR :

- Trifluoromethyl group : A singlet at ~δ 120-125 ppm (13C) and no proton signal .

- N-Ethyl-N-methyl groups : Methyl protons at δ ~3.0–3.3 ppm (N–CH3) and ethyl protons as a quartet (N–CH2–) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Crystallization : Use slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate) to grow single crystals .

- Software tools : Refine structures using SHELXL for small-molecule crystallography. Validate hydrogen bonding and π-stacking interactions with Mercury or Olex2 .

- Example : A related compound (2-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide) showed planar geometry at the benzamide core, with bromine and trifluoromethyl groups influencing packing .

Q. How can researchers address contradictory bioactivity data in different assays (e.g., enzyme inhibition vs. cellular activity)?

- Case study : If the compound shows high enzyme inhibition but low cellular efficacy:

- Solubility testing : Measure logP (predicted ~3.5) and adjust formulation (e.g., DMSO/PBS mixtures) .

- Metabolic stability : Perform microsomal assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Off-target profiling : Use kinome-wide screening to rule out nonspecific interactions .

Q. What strategies mitigate mutagenicity risks during handling, based on structural analogs?

- Ames testing : Prioritize analogs with lower mutagenic potential (e.g., replacing bromine with chlorine reduced mutagenicity in related benzamides) .

- Safety protocols : Use fume hoods, double-gloving, and mutagenicity-specific waste disposal. Monitor decomposition via DSC (e.g., compound 3 in decomposes at >150°C) .

Data Analysis and Interpretation

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., bacterial AcpS-PPTase). Focus on the trifluoromethyl group’s role in hydrophobic interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with analogs lacking the bromine substituent .

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2^3 design identified dichloromethane and 0°C as optimal for a related benzamide (85% yield vs. 60% baseline) .

- Quality control : Use HPLC-PDA to quantify impurities (e.g., unreacted acyl chloride or hydrolyzed byproducts) .

Application-Oriented Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

- Lipophilicity : The CF3 group increases logP by ~1.2 units, enhancing membrane permeability but risking solubility issues .

- Metabolic resistance : Fluorine’s electronegativity slows oxidative metabolism, as seen in analogs with 30% longer half-lives in liver microsomes .

Q. What structural modifications could enhance selectivity for bacterial targets (e.g., AcpS-PPTase)?

- Rational design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.